molecular formula C9H7BrN2O2 B12930586 6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid

6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B12930586
M. Wt: 255.07 g/mol
InChI Key: QIWWRKXPNKBSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization and subsequent bromination . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dehalogenated derivatives, and various substituted imidazo[1,5-a]pyridine derivatives .

Scientific Research Applications

6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,5-a]pyridine core play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

6-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-5-11-3-6-2-7(9(13)14)8(10)4-12(5)6/h2-4H,1H3,(H,13,14)

InChI Key

QIWWRKXPNKBSHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C=C(C(=C2)C(=O)O)Br

Origin of Product

United States

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